N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a useful research compound. Its molecular formula is C20H19N3O7S and its molecular weight is 445.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Quinazoline Derivatives
This study explored the pharmacological and structure–activity relationships of a series of N-substituted quinazoline derivatives, which share structural similarities with the compound . The synthesized compounds were evaluated for their diuretic, antihypertensive, and anti-diabetic potential in rats. The compound "N-[7-chloro-2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]-4 nitrobenzenesulfonamide" exhibited potent activity, suggesting the importance of sulfonyl and methoxyphenyl groups in biological activity (Rahman et al., 2014).
Antimicrobial and Enzyme Inhibition Activities
Research on benzodioxane derivatives with sulfonamide moieties investigated their antibacterial potential. The synthesis involved reacting N-2,3-dihydrobenzo[1,4]dioxin-6-amine with various sulfonyl chlorides, yielding compounds that exhibited potent therapeutic potential against various bacterial strains. This indicates the significant role of the benzodioxane and sulfonamide groups in antimicrobial activity (Abbasi et al., 2016).
Enzyme Inhibitory Potential of Sulfonamides with Benzodioxane
Another study focused on the enzyme inhibitory potential of new sulfonamides incorporating benzodioxane and acetamide moieties. These compounds were evaluated for their inhibitory activities against α-glucosidase and acetylcholinesterase (AChE). Most compounds showed substantial activity against yeast α-glucosidase and weak activity against AChE, highlighting the therapeutic potential of benzodioxane-sulfonamide structures (Abbasi et al., 2019).
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(4-methoxyphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O7S/c1-27-14-3-5-15(6-4-14)31(25,26)11-8-18(24)21-20-23-22-19(30-20)13-2-7-16-17(12-13)29-10-9-28-16/h2-7,12H,8-11H2,1H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGSZFJJMCHENK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.